molecular formula C12H11BrO3 B13312292 Cyclopropyl 4-(2-bromoacetyl)benzoate

Cyclopropyl 4-(2-bromoacetyl)benzoate

Cat. No.: B13312292
M. Wt: 283.12 g/mol
InChI Key: OFYHONSKZJUJTR-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzoic acid, featuring a cyclopropyl group and a bromoacetyl group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 4-(2-bromoacetyl)benzoate typically involves the esterification of 4-(2-bromoacetyl)benzoic acid with cyclopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and scalability of the compound .

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(2-bromoacetyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl 4-(2-bromoacetyl)benzoate is unique due to the presence of both a cyclopropyl group and a bromoacetyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

cyclopropyl 4-(2-bromoacetyl)benzoate

InChI

InChI=1S/C12H11BrO3/c13-7-11(14)8-1-3-9(4-2-8)12(15)16-10-5-6-10/h1-4,10H,5-7H2

InChI Key

OFYHONSKZJUJTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC(=O)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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